REACTION_CXSMILES
|
F[C:2]1[C:3]([N+:8]([O-:10])=[O:9])=[N:4][CH:5]=[CH:6][CH:7]=1.[NH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1.CC(C)([O-])C.[K+].O>CN(C=O)C>[N+:8]([C:3]1[C:2]([NH:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=2)=[CH:7][CH:6]=[CH:5][N:4]=1)([O-:10])=[O:9] |f:2.3|
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Name
|
|
Quantity
|
3.32 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=NC=CC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1
|
Name
|
|
Quantity
|
4.77 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
35.4 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The solution was stirred under nitrogen at rt overnight
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 22 h
|
Duration
|
22 h
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×100 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying with MgSO4
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Type
|
FILTRATION
|
Details
|
the solution was filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to provide the crude material as a orange solid
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Type
|
CUSTOM
|
Details
|
The orange solid was purified by chromatography through a Redi-Sep™ pre-packed silica gel column (80 g)
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Type
|
WASH
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Details
|
eluting with a gradient of 0% to 50% EtOAc in hexane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
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Smiles
|
[N+](=O)([O-])C1=NC=CC=C1NC1=NC=CC=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |